3-(1-(3-cyclopentylpropanoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a triazole ring system. Its systematic name is quite a mouthful, so let’s break it down:
3-(1-(3-cyclopentylpropanoyl)piperidin-3-yl): This part of the name describes the substituents attached to the triazole ring. We have a piperidine ring with a cyclopentylpropanoyl group attached.
1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: The triazole ring itself contains a methyl group and a phenyl group, and it’s fused with an oxo (carbonyl) group.
Preparation Methods
Synthetic Routes::
Cyclopentylpropanoyl Piperidine Synthesis:
Triazole Formation:
- Industrial-scale production methods may involve more efficient and scalable processes, but specific details are proprietary.
Chemical Reactions Analysis
Oxidation: The triazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group (oxo) can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl and cyclopentyl positions.
Common Reagents: Sodium azide, acyl chlorides, reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products: Diverse derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drugs due to its diverse pharmacophores.
Anticancer Activity: Some derivatives exhibit promising anticancer effects.
Antifungal Properties: Triazoles are used as antifungal agents.
Bioconjugation: Triazole-based click chemistry for bioconjugation and drug delivery.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazole ring, piperidine, and phenyl groups sets it apart.
Similar Compounds: Other triazole-based compounds like voriconazole, fluconazole, and raltegravir.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C22H30N4O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[1-(3-cyclopentylpropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H30N4O2/c1-24-22(28)26(19-11-3-2-4-12-19)21(23-24)18-10-7-15-25(16-18)20(27)14-13-17-8-5-6-9-17/h2-4,11-12,17-18H,5-10,13-16H2,1H3 |
InChI Key |
QPSXVCMCWPANJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCC3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.